Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone
Description
Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone is a synthetic organic compound characterized by an azocane (8-membered saturated nitrogen-containing heterocycle) linked via a methanone group to a 3-chloro-4-hydroxyphenyl substituent. This structure combines a bulky azocane ring with a substituted aromatic system, conferring unique physicochemical properties.
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
azocan-1-yl-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H18ClNO2/c15-12-10-11(6-7-13(12)17)14(18)16-8-4-2-1-3-5-9-16/h6-7,10,17H,1-5,8-9H2 |
InChI Key |
RTIPVBUPAJZWBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone involves several steps. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to facilitate the cyclization and alkylation processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Compounds and Core Features
Analysis :
- Azocane vs. Fused Bicyclic Cores : The azocane ring in the target compound provides conformational flexibility and increased steric bulk compared to the rigid pyrrolo-pyridazine system in . This may influence binding affinity in receptor interactions.
- In contrast, the bis-benzene derivative in replaces OH with NH₂, altering hydrogen-bonding capacity and solubility.
Substituent Effects on Pharmacological Activity
Impact of Functional Groups
- Chloro and Hydroxy Groups: The 3-Cl,4-OH substitution on the phenyl ring creates a balance of electron-withdrawing (Cl) and electron-donating (OH) effects. This combination may enhance stability and modulate interactions with hydrophobic or polar binding pockets, as seen in cannabinoid analogs .
- Amino vs.
Side Chain and Heterocycle Influence
- Cyclic vs. Linear Side Chains: Studies on pyrrole-derived cannabinoids indicate that cyclic moieties (e.g., morpholinoethyl) enhance CB1 receptor affinity compared to linear chains. The azocane ring in the target compound, though larger, may similarly optimize receptor engagement through spatial compatibility.
- Ring Size and Potency : Smaller heterocycles (e.g., pyrrole in ) exhibit reduced potency compared to indoles, suggesting that azocane’s larger size may further diminish activity unless compensated by enhanced van der Waals interactions.
Influence of Core Heterocycle on Physicochemical Properties
Discussion :
- The azocane core’s flexibility and bulk may improve membrane permeability but reduce binding specificity compared to rigid fused systems like pyrrolo-pyridazine.
- Pyrrole’s smaller size allows tighter receptor interactions but limits steric optimization, as noted in cannabinoid studies .
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